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Compound of Interest

4-(Chloromethyl)-N-(1H-pyrazol-4-
Compound Name:
yl)benzamide

CAS No.: 916791-22-5

Cat. No.: B1498022

Get Quote

Executive Summary

4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide is a dual-purpose pharmacophore
combining a privileged kinase-binding motif (aminopyrazole-benzamide) with a reactive
electrophilic "warhead" (chloromethyl group).

e Primary Ultility: A late-stage synthetic intermediate used to generate libraries of ATP-
competitive kinase inhibitors via nucleophilic substitution (

).

» Biological MoA: Acts as a Targeted Covalent Inhibitor (TCI) or probe. The pyrazole moiety
anchors the molecule in the ATP-binding pocket, positioning the chloromethyl group to
alkylate solvent-exposed or P-loop cysteine residues.

+ Key Reactivity: The benzylic chloride is highly susceptible to nucleophilic attack by amines
(synthetic) or thiols (biological), enabling rapid diversification or irreversible target
engagement.
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Chemical Biology & Structural Logic

The molecule's efficacy is derived from its two distinct structural domains, which function
cooperatively:

Structural Domain Chemical Identity Function

ATP Mimicry: The pyrazole
nitrogen acts as a hydrogen
o _ bond donor/acceptor pair,
Binding Core N-(1H-pyrazol-4-yl)benzamide o o
mimicking the adenine ring of
ATP to bind the kinase hinge

region.

Electrophilic Trap: The benzylic

chloride (

) is a "soft" electrophile. It

facilitates covalent bond
Warhead 4-(Chloromethyl)phenyl ) ) )

formation with nucleophiles

(e.g., Cysteine

) via nucleophilic displacement

of the chloride ion.

Reactivity Profile

Unlike acrylamides (Michael acceptors) which are common in covalent drugs like Ibrutinib, the
chloromethyl group undergoes direct nucleophilic substitution (

o Synthetic Context: Reacts with secondary amines (e.g., morpholine, piperidine) to form
solubilizing "tails" common in drugs like AT7519 or VX-680 analogues.

» Biological Context: Reacts with cysteine thiols within the target protein. The reaction is driven
by the proximity effect—binding increases the local concentration of the electrophile near the
nucleophile, accelerating the reaction rate (
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) significantly over non-specific background alkylation.

Mechanism of Action (MoA)
Biological MoA: Targeted Covalent Inhibition

When acting as a probe or inhibitor, the compound follows a two-step kinetic mechanism:
e Reversible Binding (

): The 1H-pyrazol-4-yl moiety enters the ATP-binding pocket of the kinase. The pyrazole

forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., Glu/Leu
residues), while the benzamide carbonyl H-bonds with the backbone amide.

« Irreversible Alkylation (

): Once bound, the 4-chloromethyl group is positioned near a reactive cysteine (often in the
P-loop or solvent front). The cysteine thiolate attacks the methylene carbon, displacing
chloride (

) and forming a stable thioether bond.

Signaling Consequence: This irreversible blockage prevents ATP binding, permanently
silencing kinase activity (e.g., phosphorylation of STAT, Rb, or Histone H3) until the protein is
turned over.

Synthetic MoA: Divergent Library Generation

In drug discovery, this molecule is the "parent" scaffold. The mechanism of utility is the rapid
generation of Structure-Activity Relationship (SAR) data.

e Process: The chloromethyl intermediate is dissolved with an excess of diverse amines.

o Outcome: A library of analogues with varying physicochemical properties (LogP, solubility) is
created without altering the core binding mode.

MoA Visualization
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The following diagram illustrates the bifurcation between its synthetic utility and biological
mechanism.
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Figure 1: Dual mechanism pathway showing the compound's role as both a biological probe
(top path) and a synthetic building block (bottom path).

Experimental Validation Protocols

To validate the MoA of this compound, researchers must employ orthogonal assays.

Mass Spectrometry (Intact Protein Analysis)

This is the gold standard for confirming covalent modification.

» Rationale: Covalent addition of the inhibitor adds a specific mass to the protein, which
persists under denaturing conditions.

o Expected Result: A mass shift of +235.05 Da (Molecular Weight of inhibitor minus HCI)
relative to the native kinase.
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e Protocol Summary:

o

Incubate Kinase Domain (1 puM) with Compound (10 pM) for 1 hour.

Denature with 0.1% Formic Acid / 50% Acetonitrile.

[¢]

[¢]

Analyze via LC-MS/MS (ESI-TOF).

[e]

Deconvolute spectra to observe the mass shift.

Time-Dependent Inhibition (IC50 Shift)

Reversible inhibitors show constant

values over time. Covalent inhibitors show increased potency as incubation time increases.

e Data Structure:

Incubation Time IC50 (nM) Interpretation

Initial reversible binding affinity
0 min 150 (

).

Accumulation of covalent

60 min 15 complex (

).

) Near-complete target
240 min <5 ]
saturation.

Synthetic Derivatization (Standard Operating Procedure)

For researchers using this molecule to build a library:
o Dissolution: Dissolve 1 eg. of 4-(Chloromethyl)-N-(1H-pyrazol-4-yl)benzamide in DMF.

o Base Addition: Add 3 eq. of DIPEA (N,N-Diisopropylethylamine) to scavenge HCI.
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Nucleophile: Add 1.2 eq. of the desired amine (e.g., N-methylpiperazine).
Reaction: Stir at 60°C for 4 hours. Monitor by TLC/LCMS.

Purification: Precipitate with water or purify via Prep-HPLC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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